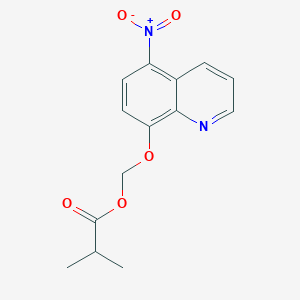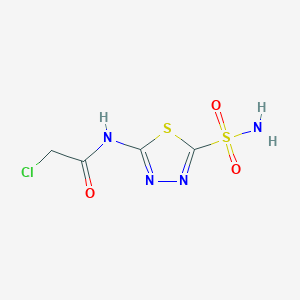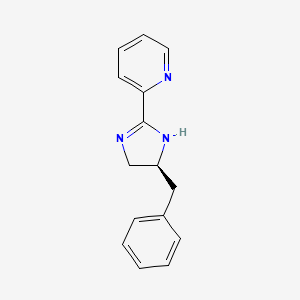![molecular formula C12H18N4O4 B12934440 Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro- CAS No. 156945-37-8](/img/structure/B12934440.png)
Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone is a complex heterocyclic compound featuring an imidazo[4,5-d]imidazole core. This compound is notable for its unique structure, which includes multiple imidazole rings fused together, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone typically involves the cyclization of precursor molecules under specific conditions. One common method involves the reaction of glyoxal with ammonia, leading to the formation of the imidazole rings . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperatures.
Major Products:
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: Contains a fused benzene and imidazole ring, known for its broad spectrum of biological activities.
Imidazo[1,2-a]pyridine: Features a fused imidazole and pyridine ring, with applications in medicinal chemistry.
Uniqueness: 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone is unique due to its multiple fused imidazole rings, which confer distinct chemical and biological properties. This complexity allows for a broader range of applications and interactions compared to simpler imidazole derivatives.
Eigenschaften
CAS-Nummer |
156945-37-8 |
|---|---|
Molekularformel |
C12H18N4O4 |
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
1-(3,4,6-triacetyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazol-1-yl)ethanone |
InChI |
InChI=1S/C12H18N4O4/c1-7(17)13-5-14(8(2)18)12-11(13)15(9(3)19)6-16(12)10(4)20/h11-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
OOTHUZBCVWVLRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CN(C2C1N(CN2C(=O)C)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)
![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)

![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)

![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)

